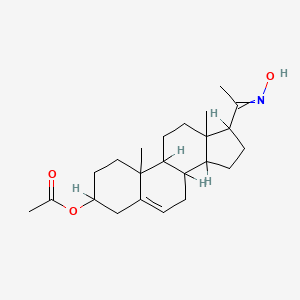
5-(2,5-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,5-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone, also known as DMF, is a chemical compound that has been studied extensively for its potential applications in scientific research. DMF is a furanone derivative that has been synthesized using various methods and has been found to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 5-(2,5-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone is not fully understood, but it has been suggested that this compound exerts its anti-proliferative effects by inhibiting the activity of enzymes that are involved in cell growth and division. This compound has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer activities. This compound has also been shown to modulate the immune system by regulating the production of cytokines, which are signaling molecules that are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2,5-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone has several advantages for use in lab experiments, including its high solubility in water and organic solvents, its stability under various conditions, and its low toxicity. However, this compound is also known to be sensitive to light and air, which can lead to degradation and loss of activity.
Direcciones Futuras
There are several future directions for research on 5-(2,5-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone, including the development of new synthesis methods that can improve the yield and purity of this compound, the investigation of its mechanism of action and the identification of its molecular targets, and the evaluation of its potential use in combination with other anti-cancer drugs. This compound also has potential applications in the treatment of other diseases, such as neurodegenerative diseases, and further research is needed to explore these possibilities.
Métodos De Síntesis
5-(2,5-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone can be synthesized using different methods, including the reaction of 2,5-dimethoxybenzaldehyde with 4-methoxybenzylamine in the presence of acetic acid and sodium acetate. Another method involves the reaction of 2,5-dimethoxybenzaldehyde with 4-methoxybenzylamine in the presence of a catalytic amount of p-toluenesulfonic acid. The yield of this compound can be improved by using a solvent such as ethanol or methanol.
Aplicaciones Científicas De Investigación
5-(2,5-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone has been studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been found to exhibit anti-proliferative effects on various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(3Z)-5-(2,5-dimethoxyphenyl)-3-[(4-methoxyphenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-22-15-6-4-13(5-7-15)10-14-11-19(25-20(14)21)17-12-16(23-2)8-9-18(17)24-3/h4-12H,1-3H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYDBNVZWWBBPA-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C=C(OC2=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C=C(OC2=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-methyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5858097.png)
![methyl 1-[2-(tert-butylamino)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5858102.png)



![3-{[(2-chlorophenyl)amino]sulfonyl}-4-fluorobenzoic acid](/img/structure/B5858122.png)
![2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5858129.png)


![N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}nicotinamide](/img/structure/B5858163.png)
![1-methyl-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5858170.png)
